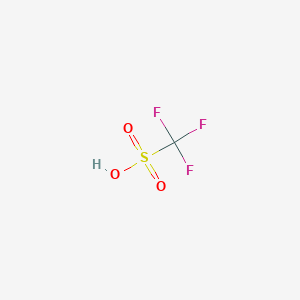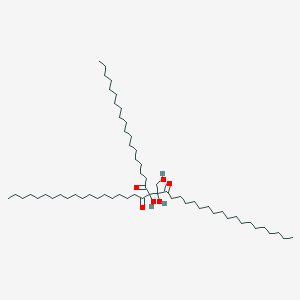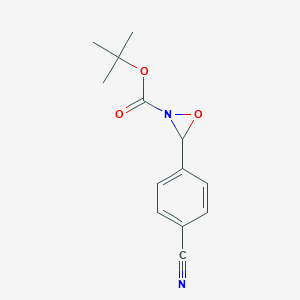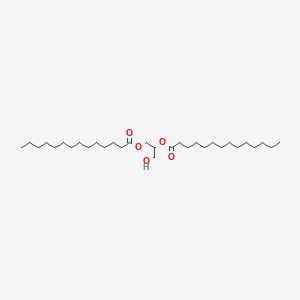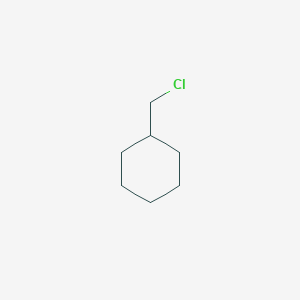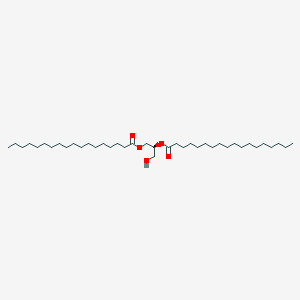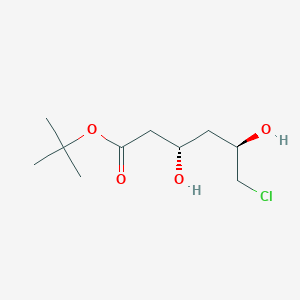![molecular formula C₃₂H₃₄N₂O₄S B052984 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt CAS No. 63450-66-8](/img/structure/B52984.png)
1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt
説明
The compound belongs to the family of Indocyanine dyes, particularly noted for their utility in various scientific and industrial applications due to their unique chemical and physical properties. These dyes are often explored for their photophysical characteristics, making them valuable in fields like photodynamic therapy and fluorescence imaging.
Synthesis Analysis
Synthesis of this compound and related derivatives typically involves complex organic reactions aimed at introducing specific functional groups that confer desirable properties like solubility or photostability. An example is the formation of H-aggregates of Indocyanine Cy5 dye, where the structural transformation from strongly to weakly coupled H-type aggregates is promoted by an increase in ionic strength, highlighting the delicate balance of interactions necessary for dye synthesis (Berlepsch & Böttcher, 2015).
Molecular Structure Analysis
Molecular structure analyses, such as X-ray crystallography, are crucial for understanding the spatial arrangement of atoms within these compounds, which directly influences their chemical reactivity and physical properties. Studies on indole derivatives, for instance, reveal the planarity of the mesoionic imidazolium ring system and the specific bond distances that indicate double bond character, shedding light on the compound's electronic structure (Tominaga et al., 1973).
Chemical Reactions and Properties
The chemical reactivity of such compounds is often studied through their participation in synthesis reactions or their behavior under specific conditions. For example, the facile synthesis of (acylphenylamino)sulfonium salts showcases the compound's potential as a precursor for further chemical transformations (Vilsmaier et al., 1980).
Physical Properties Analysis
Physical properties like solubility, melting points, and spectral characteristics are vital for practical applications. The aggregation behavior of Indocyanine Cy5 dye in aqueous solution, leading to different spectroscopic features, illustrates how physical properties can be modulated by concentration and environmental conditions (Berlepsch & Böttcher, 2015).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity towards different reagents or stability under various conditions, are crucial for its application in synthesis and technology. Research into the synthesis and reactivity of benzylic sulfonium salts, for example, provides insight into potential benzylation strategies under nearly neutral conditions, which could be relevant for modifying the compound or derivatives thereof (Forrester et al., 2001).
科学的研究の応用
Aggregation Behavior and Molecular Coupling
The aggregation behavior of an Indocyanine Cy5 dye derivative (including 1H-Benz[e]indolium structure) in aqueous solutions was investigated, showing a transition from strong to weak molecular coupling. This transition is promoted by increased ionic strength and leads to the formation of well-ordered, extended monolayer sheets, distinguishing from the particles of strongly coupled H-aggregates, which are only a few nanometers in size. This finding has implications for understanding dye aggregation dynamics in various solvents and conditions, useful for designing optical and electronic devices (Berlepsch & Böttcher, 2015).
Apoptosis Research and Cellular Imaging
A novel apoptosis research method employing an imaging-combined flow cytometer (IFC) and a unique cell staining process using derivatives of 1H-Benz[e]indolium structure demonstrated an innovative approach to study apoptotic changes in cells. This method, showing potential for both research and clinical applications, provides a new avenue for the detailed analysis of cell populations and apoptotic cells, offering insights into cellular responses to various treatments (Wang & Kubota, 2002).
Environmental Monitoring and Wastewater Treatment
The evaluation of tetrazolium salts, closely related to the chemical structure of interest, for measuring respiratory activity in activated sludge microorganisms suggests a method for monitoring wastewater treatment performance. This approach could be valuable for routine assessments of wastewater treatment systems, ensuring environmental safety and compliance with regulatory standards (McCluskey, Quinn, & McGrath, 2005).
Development of Fluorescence Probes for pH Sensing
Indolium-based fluorescence probes were developed for detecting extreme acidity or alkalinity, demonstrating the chemical versatility of 1H-Benz[e]indolium derivatives. These probes exhibit excellent reversibility, high selectivity, and good photostability, making them suitable for various applications, including environmental monitoring, biological research, and industrial process control (Li et al., 2019).
Enhancement of Photoelectric Conversion in Solar Cells
Research on the co-sensitization of dye-sensitized solar cells with near-IR absorbing cyanine dyes, including 1H-Benz[e]indolium derivatives, highlights their potential to improve photoelectric conversion efficiency. This work opens pathways for the development of more efficient solar energy harvesting technologies, contributing to the advancement of renewable energy sources (Wu et al., 2009).
Safety And Hazards
特性
IUPAC Name |
4-[2-[6-(N-acetylanilino)hexa-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O4S/c1-25(35)33(27-16-7-6-8-17-27)22-12-5-4-9-19-30-32(2,3)31-28-18-11-10-15-26(28)20-21-29(31)34(30)23-13-14-24-39(36,37)38/h4-12,15-22H,13-14,23-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRXJKJWUZPHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 264-176-2 | |
CAS RN |
63450-66-8 | |
| Record name | 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benz(e)indolium, 2-(6-(acetylphenylamino)-1,3,5-hexatrien-1-yl)-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[6-(acetylphenylamino)hexa-1,3,5-trienyl]-1,1-dimethyl-3-(4-sulphonatobutyl)-1H-benz[i]indolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



